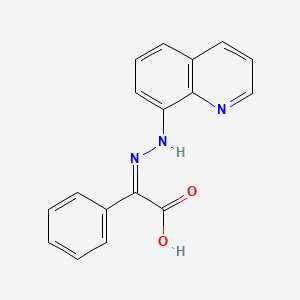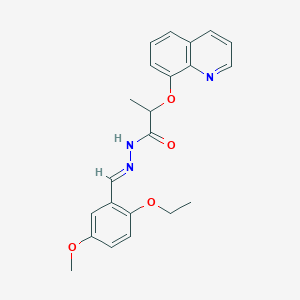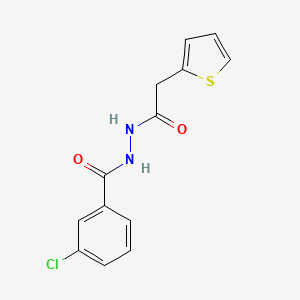
3-chloro-N'-(2-thienylacetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N’-(2-thienylmethylene)benzohydrazide” is a part of a collection of rare and unique chemicals . It has a linear formula of C12H9ClN2OS .
Molecular Structure Analysis
The molecular structure of “3-chloro-N’-(2-thienylmethylene)benzohydrazide” is represented by the linear formula C12H9ClN2OS . The molecular weight is 264.735 .Mecanismo De Acción
Target of Action
The primary target of 3-chloro-N’-(2-thienylacetyl)benzohydrazide is Lysine-specific histone demethylase 1A (LSD1) . LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins .
Mode of Action
3-chloro-N’-(2-thienylacetyl)benzohydrazide acts as an inhibitor of LSD1 . By binding to LSD1, it prevents the enzyme from demethylating histone proteins, thereby influencing gene expression .
Biochemical Pathways
The inhibition of LSD1 by 3-chloro-N’-(2-thienylacetyl)benzohydrazide affects various biochemical pathways. One of the key pathways is the iron metabolism pathway . LSD1 requires iron for its enzymatic activity, and the compound’s action can lead to an impairment of iron metabolism .
Result of Action
The inhibition of LSD1 by 3-chloro-N’-(2-thienylacetyl)benzohydrazide leads to changes in gene expression that can result in cell proliferation arrest . This has been observed in several human cancer cell lines, including lung, colon, pancreas, and breast cancer .
Action Environment
The efficacy and stability of 3-chloro-N’-(2-thienylacetyl)benzohydrazide can be influenced by various environmental factors. For instance, the presence of iron in the cellular environment can impact the compound’s ability to inhibit LSD1
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N'-(2-thienylacetyl)benzohydrazide is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. This compound has been found to exhibit potent anti-tumor and anti-inflammatory effects in various preclinical studies. However, there are also some limitations associated with this compound. For example, the exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. In addition, the pharmacokinetics and toxicity of this compound need to be further investigated to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N'-(2-thienylacetyl)benzohydrazide. Firstly, further studies are needed to elucidate the molecular targets and signaling pathways of this compound. This will help to better understand its mechanism of action and identify potential therapeutic applications. Secondly, the pharmacokinetics and toxicity of this compound need to be further investigated to determine its safety and efficacy in humans. Thirdly, the development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy. Finally, the potential synergistic effects of this compound with other drugs or therapies need to be explored to enhance its anti-tumor and anti-inflammatory effects.
Métodos De Síntesis
3-chloro-N'-(2-thienylacetyl)benzohydrazide can be synthesized using various methods, including the reaction of 3-chlorobenzohydrazide with 2-thienylacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is then stirred at room temperature for a specific period of time, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-N'-(2-thienylacetyl)benzohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. This compound has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-4-1-3-9(7-10)13(18)16-15-12(17)8-11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCGNXDCCNDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
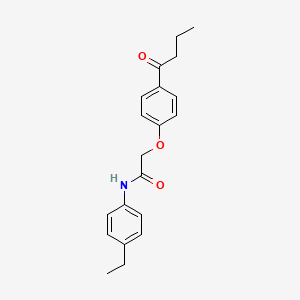

![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
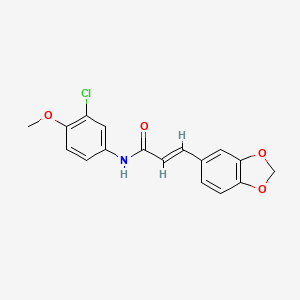
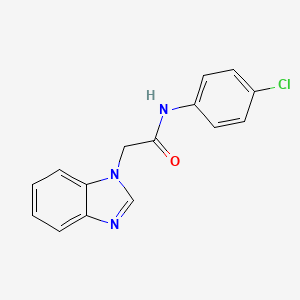
![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)
